Product packaging for 1-(6-Methoxybenzo[D]thiazol-2-YL)ethanone(Cat. No.:CAS No. 65840-58-6)

1-(6-Methoxybenzo[D]thiazol-2-YL)ethanone

Cat. No.: B7809441
CAS No.: 65840-58-6
M. Wt: 207.25 g/mol
InChI Key: LYFRQMFSTCKOIK-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzo[d]thiazol-2-yl)ethanone (CAS 65840-58-6) is a high-purity chemical building block featuring a benzothiazole core, a privileged scaffold in medicinal chemistry and drug discovery . This compound, with the molecular formula C 10 H 9 NO 2 S and a molecular weight of 207.25 g/mol, serves as a versatile intermediate for the synthesis of more complex molecules . The benzothiazole nucleus is recognized for its diverse pharmacological potential, and derivatives are extensively investigated for activities including antidiabetic, antimicrobial, and anticancer properties . Researchers utilize this specific ketone derivative as a precursor in multi-step syntheses. For instance, it is a key starting material in the development of indenopyrazole hybrids evaluated for their potent in vitro Type II diabetes inhibitory activity, specifically against α-glucosidase and α-amylase enzymes . Furthermore, analogous benzothiazole-2-yl ethanone structures are fundamental intermediates in constructing novel molecules screened for pesticidal and insecticidal activities . Key Identifiers • CAS Number: 65840-58-6 • Molecular Formula: C 10 H 9 NO 2 S • Molecular Weight: 207.25 g/mol • SMILES: CC(=O)C1=NC2=CC=C(OC)C=C2S1 This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B7809441 1-(6-Methoxybenzo[D]thiazol-2-YL)ethanone CAS No. 65840-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6(12)10-11-8-4-3-7(13-2)5-9(8)14-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFRQMFSTCKOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(S1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663304
Record name 1-(6-Methoxy-1,3-benzothiazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65840-58-6
Record name 1-(6-Methoxy-1,3-benzothiazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 6 Methoxybenzo D Thiazol 2 Yl Ethanone and Analogues

Synthetic Approaches to the 6-Methoxybenzothiazole (B1296504) Core

The synthesis of the 6-methoxybenzothiazole scaffold is a critical first step in obtaining 1-(6-methoxybenzo[d]thiazol-2-yl)ethanone and related compounds. This process can be achieved through various conventional and modern synthetic routes, often utilizing key precursor molecules.

Conventional Synthetic Routes to Benzothiazoles

Traditional methods for synthesizing the benzothiazole (B30560) ring system are well-established in organic chemistry. These routes typically involve the condensation of two key reactants to form the fused heterocyclic structure. researchgate.netnih.gov One of the most common and foundational approaches is the reaction of 2-aminothiophenols with various carbonyl-containing compounds. researchgate.netnih.gov

Key conventional methods include:

Condensation with Carboxylic Acids or Derivatives: The reaction between a 2-aminothiophenol (B119425) and a carboxylic acid or its more reactive derivatives, such as acid chlorides, is a direct method to form the thiazole (B1198619) ring. nih.govwikipedia.org For instance, reacting 2-mercaptoaniline with an acid chloride results in the formation of the benzothiazole ring, along with water and hydrochloric acid as byproducts. wikipedia.org

Condensation with Aldehydes: Aromatic or aliphatic aldehydes can be condensed with 2-aminothiophenols to yield 2-substituted benzothiazoles. researchgate.netnih.gov This reaction often requires an oxidizing agent to facilitate the final cyclization and aromatization of the thiazoline (B8809763) intermediate.

Intramolecular Cyclization: Another strategy involves the intramolecular cyclization of thiobenzanilides, which can be promoted by transition metals. researchgate.net

These conventional techniques, while effective, often necessitate harsh reaction conditions, long reaction times, and sometimes the use of toxic reagents. researchgate.netnih.gov

Reactant 1 Reactant 2 Product Class Reference
2-AminothiophenolCarboxylic Acid / Acid Chloride2-Substituted Benzothiazole nih.govwikipedia.org
2-AminothiophenolAldehyde2-Substituted Benzothiazole researchgate.netnih.gov
2-AminothiophenolNitrile2-Substituted Benzothiazole nih.govorganic-chemistry.org
Thiobenzanilide(Transition Metal Catalyst)Benzothiazole researchgate.net

Application of Modern Synthetic Strategies (e.g., Microwave-Assisted Synthesis)

In recent years, modern synthetic methodologies have been applied to overcome the limitations of conventional methods. These strategies aim for higher efficiency, milder reaction conditions, and alignment with the principles of green chemistry. nih.govnih.gov Microwave-assisted organic synthesis has emerged as a particularly powerful tool in this regard. nih.govnih.gov

The benefits of using microwave irradiation include:

Reduced Reaction Times: Reactions that might take hours using conventional heating can often be completed in minutes. nih.govnih.gov

Higher Yields: Microwave heating can lead to improved yields of the desired product. nih.gov

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, reducing chemical waste and environmental impact. nih.govnih.gov

A notable example is the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole, an analogue of the target scaffold, through the microwave-irradiated, solvent-free reaction of 2-aminothiophenol and 4-methoxybenzaldehyde. nih.gov This method provides the product in good yield with a significantly shorter reaction time (e.g., 6 minutes). nih.gov The use of catalysts in conjunction with microwave heating, such as SnP₂O₇, can further enhance reaction rates and yields. nih.gov These modern approaches represent a more sustainable and efficient pathway to benzothiazole derivatives. rsc.org

Role of 2-Amino-6-methoxybenzothiazole (B104352) as a Key Precursor

2-Amino-6-methoxybenzothiazole is a highly versatile and crucial intermediate in the synthesis of a wide array of more complex benzothiazole derivatives. sigmaaldrich.comekb.egiosrjournals.org Its synthesis is often achieved by reacting p-anisidine (B42471) with ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine and acetic acid. ekb.egresearchgate.netresearchgate.net

Once formed, 2-amino-6-methoxybenzothiazole serves as a foundational building block for various chemical transformations:

Synthesis of Luciferin Intermediates: It is a key starting material for producing 2-cyano-6-methoxybenzothiazole (B49272). sigmaaldrich.comchemicalbook.com This is typically accomplished via a Sandmeyer reaction, where the amino group is first converted to a bromo group to yield 2-bromo-6-methoxybenzothiazole (B1280375), which is then cyanated. sigmaaldrich.comchemicalbook.comsemanticscholar.org The resulting 2-cyano-6-methoxybenzothiazole is a critical intermediate in the synthesis of firefly luciferin. sigmaaldrich.comchemicalbook.comsemanticscholar.org

Formation of Schiff Bases and Hydrazones: The primary amino group at the C-2 position can readily undergo condensation reactions with various aldehydes to form Schiff bases (imines). ekb.eg It can also be converted into a hydrazino group, which can then be reacted with other carbonyl compounds to form hydrazones and other heterocyclic systems like pyrazoles. ekb.eg

N-Alkylation and Acylation: The amino group can be alkylated, as seen in the reaction with ethyl chloroacetate (B1199739) to form ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate, another useful synthetic intermediate. iosrjournals.org

The strategic importance of 2-amino-6-methoxybenzothiazole lies in the reactivity of its C-2 amino group, which provides a handle for introducing diverse functional groups and building molecular complexity. nih.govacs.org

Derivatization at the C-2 Position of the Benzothiazole Nucleus

The functionalization of the C-2 position of the benzothiazole ring is a primary strategy for creating diverse libraries of compounds with a range of chemical properties and potential applications. nih.gov

Acylation Reactions for Ethanone (B97240) Formation

The introduction of an ethanone (acetyl) group at the C-2 position of the 6-methoxybenzothiazole core yields the target compound, this compound. While direct synthesis documentation for this specific molecule is sparse in the provided results, the formation can be inferred from general acylation principles on the benzothiazole nucleus.

A plausible synthetic route would involve the reaction of a suitable 6-methoxybenzothiazole precursor with an acetylating agent. For instance, a Grignard reagent prepared from 2-bromo-6-methoxybenzothiazole could be reacted with acetyl chloride. Alternatively, a metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, could be employed using an acetyl-containing coupling partner. The acylation of 2-aminobenzothiazole (B30445) derivatives with reagents like α-halogenoketones is also a known transformation, suggesting that the C-2 position is susceptible to the introduction of ketone functionalities. nih.gov

Introduction of Diverse C-2 Substituents

Beyond acylation, a vast array of substituents can be introduced at the C-2 position, making it a focal point for chemical modification. nih.gov These modifications are crucial for tuning the molecule's electronic and steric properties.

Reaction Type Reagents C-2 Substituent Introduced Reference
AlkylationAcetonitrile (B52724), Lithium t-butoxideMethyl nih.gov
CondensationAldehydesAlkyl, Aryl, Hetaryl groups nih.govmdpi.com
CycloadditionPropargyl bromide, Azides (Cu-catalyzed)Triazole-containing moieties nih.gov
CyanationK₄[Fe(CN)₆], CuICyano chemicalbook.com
Diazotization/SubstitutionNaNO₂, CuBr₂Bromo sigmaaldrich.com

These derivatization reactions highlight the synthetic flexibility of the benzothiazole core. For example, C-2 alkylation can be achieved by reacting the benzothiazole with acetonitrile in the presence of a strong base. nih.gov Furthermore, condensation reactions with a wide variety of aldehydes allow for the introduction of numerous alkyl and aryl groups. mdpi.com More complex substituents, such as triazole rings, can be installed through multi-step sequences involving the introduction of an alkyne followed by a cycloaddition reaction. nih.gov This chemical versatility allows for the systematic exploration of structure-activity relationships in benzothiazole-based compounds.

Elaboration of this compound into Advanced Derivatives

The strategic modification of this compound opens avenues to a multitude of derivative classes. The methodologies discussed herein highlight the chemical reactivity of the ethanone moiety, enabling its conversion into various functional groups that can subsequently undergo cyclization and conjugation reactions.

Synthesis of Hydrazone Conjugates

The formation of hydrazones from ketones is a fundamental and widely employed chemical transformation. The reaction of this compound with various hydrazine (B178648) derivatives yields the corresponding hydrazone conjugates. This reaction typically proceeds via the condensation of the carbonyl group with the primary amine of the hydrazine, often under acidic catalysis, to form a C=N bond.

A general approach involves reacting the ketone with a hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent such as ethanol (B145695). astate.edunih.gov The resulting hydrazones are often stable, crystalline solids and can be readily purified. These hydrazone conjugates are not only important final products but also serve as crucial intermediates for the synthesis of other heterocyclic systems, such as pyrazoles. The general synthetic route to hydrazones from ketones is a well-established process. researchgate.netnih.govmdpi.com For instance, the synthesis of hydrazone derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid is achieved by refluxing the aldehyde with substituted hydrazines in ethanol for eight hours. astate.edu

Starting MaterialReagentProductReference
This compoundHydrazine Hydrate1-(6-Methoxybenzo[d]thiazol-2-yl)ethylidenehydrazine astate.edunih.gov
This compoundPhenylhydrazine1-(6-Methoxybenzo[d]thiazol-2-yl)ethylidene-2-phenylhydrazine sigmaaldrich.com

Cycloaddition Reactions for Pyrazole (B372694) Formation

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a significant class of compounds in medicinal chemistry. A common and effective method for their synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine. In the context of elaborating this compound, this can be achieved by first converting the ketone into a chalcone (B49325), which is an α,β-unsaturated ketone.

The synthesis of chalcones is typically accomplished through a Claisen-Schmidt condensation reaction between a ketone and an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) in methanol. nih.govscispace.com The resulting chalcone, a 1,3-diaryl-2-propen-1-one derivative, can then undergo a [3+2] cycloaddition reaction with hydrazine hydrate, often in the presence of an acid catalyst like glacial acetic acid, to yield the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole. scispace.comactascientific.com The synthesis of pyrazole derivatives from chalcones has been reported to give excellent yields in reduced reaction times when using catalysts like glacial acetic acid or molecular iodine. scispace.com

IntermediateReagentProductReference
Chalcone of this compoundHydrazine Hydrate3-(6-Methoxybenzo[d]thiazol-2-yl)-5-aryl-4,5-dihydropyrazole scispace.comactascientific.com
Chalcone of this compoundSubstituted HydrazineSubstituted Pyrazole Derivative astate.edu

Imine (Schiff Base) Formation

Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond, formed by the condensation of a primary amine with an aldehyde or ketone. rsc.org The reaction of this compound with various primary amines, often in an alcoholic solvent and sometimes with an acid catalyst, would yield the corresponding imine derivatives. nih.govnih.govnih.gov These imines are valuable not only as standalone compounds but also as precursors for the synthesis of other heterocyclic systems, such as β-lactams.

The synthesis of Schiff bases from 2-aminobenzothiazole derivatives and various aldehydes has been reported, highlighting the reactivity of the amino group on the thiazole ring system. nih.govnih.gov While a direct example with the ethanone derivative is not explicitly detailed, the general principles of imine formation are well-established. researchgate.netresearchgate.net

Starting MaterialReagentProductReference
This compoundPrimary Amine (e.g., Aniline)N-(1-(6-methoxybenzo[d]thiazol-2-yl)ethylidene)aniline nih.govnih.gov
2-Amino-6-methoxybenzothiazoleAldehydeSchiff Base of 2-Amino-6-methoxybenzothiazole researchgate.net

Construction of Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. A prevalent synthetic route to this scaffold involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclization. nih.govmdpi.comnih.govgoogle.comnih.govresearchgate.netirjmets.com

To synthesize an oxadiazole from this compound, the acetyl group would first need to be converted to a carbohydrazide. This can be achieved by oxidizing the methyl ketone to a carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate. The resulting 6-methoxybenzo[d]thiazole-2-carbohydrazide can then be reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. nih.govnih.gov

IntermediateReagentProductReference
6-Methoxybenzo[d]thiazole-2-carbohydrazideCarboxylic Acid / POCl₃2-(6-Methoxybenzo[d]thiazol-2-yl)-5-substituted-1,3,4-oxadiazole nih.govnih.govnih.gov
N,N'-DiacylhydrazinePOCl₃2,5-Disubstituted-1,3,4-oxadiazole mdpi.com

Preparation of Beta-Lactam Analogues

β-Lactams, or 2-azetidinones, are four-membered cyclic amides that form the core structure of many important antibiotics. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a cornerstone of β-lactam synthesis. nih.govnih.govresearchgate.net To construct a β-lactam analogue from this compound, the ketone would first be converted to an imine (Schiff base) as described in section 2.3.3. The resulting imine would then be reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield the β-lactam ring.

The stereochemical outcome of the Staudinger reaction can often be controlled by the choice of reactants and reaction conditions. This methodology provides a powerful tool for accessing a wide range of structurally diverse β-lactam analogues. google.comnih.gov

IntermediateReagentProductReference
Imine of this compoundKetene (from Acyl Chloride/Triethylamine)β-Lactam analogue nih.govnih.govresearchgate.net
Secondary N-(cyanomethyl) amineMetal Ester Enolate4-Unsubstituted 2-azetidinone google.com

Hybridization with Other Heterocyclic Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. The this compound scaffold can be hybridized with other heterocyclic systems to create novel molecules with potentially enhanced or synergistic biological activities.

For example, the acetyl group can be used as a handle to link the benzothiazole moiety to other heterocycles. One approach involves the synthesis of pyrazole-thiazole hybrids. mdpi.comnih.gov This can be achieved by first preparing a chalcone from this compound and then reacting it with a hydrazine derivative containing another heterocyclic ring. Another strategy involves the synthesis of pyrimidine-thiazole or pyrimidine-thiazine hybrids. actascientific.comnih.gov These syntheses often involve multi-step sequences starting with the functionalization of the acetyl group to introduce reactive sites for cyclization with appropriate precursors. The synthesis of imidazo[2,1-b]thiazole (B1210989) based sulfonyl piperazines has also been reported as a strategy for creating hybrid molecules. nih.gov

Starting ScaffoldReaction StrategyHybrid ProductReference
This compoundChalcone formation followed by cyclization with a heterocyclic hydrazinePyrazole-thiazole hybrid mdpi.comnih.gov
This compoundMulti-step synthesis involving functionalization of the acetyl groupPyrimidine-thiazole hybrid actascientific.comnih.gov
Imidazo[2,1-b]thiazoleCoupling with sulfonyl piperazinesImidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) hybrid nih.gov

Mechanistic Considerations in Synthetic Pathways

The synthesis of the benzothiazole core, a critical component of this compound, typically involves the condensation and subsequent cyclization of 2-aminothiophenols with various carbonyl-containing compounds. The precise mechanism can vary depending on the reagents and conditions employed.

A predominant pathway for the formation of 2-substituted benzothiazoles is the reaction of a 2-aminothiophenol with an aldehyde or ketone. mdpi.com The reaction generally initiates with a Brønsted acid-catalyzed condensation, which facilitates the formation of a ketamine or enamine intermediate. mdpi.com This is followed by an intramolecular nucleophilic attack by the thiol group onto the imine carbon, leading to a cyclized intermediate. The final step is an oxidation or dehydrogenation to yield the aromatic benzothiazole ring system.

Recent mechanistic investigations have shed light on more nuanced pathways. For instance, in visible-light-mediated syntheses, an in situ-generated disulfide from 2-aminothiophenol can act as a photosensitizer. nih.govorganic-chemistry.org This disulfide absorbs visible light and sensitizes molecular oxygen to generate singlet oxygen and superoxide (B77818) anions. nih.govorganic-chemistry.org These reactive oxygen species then serve as the key oxidants for the crucial dehydrogenation step, completing the aromatization of the thiazole ring. nih.govorganic-chemistry.org This process offers a sustainable alternative by removing the need for external chemical photosensitizers or oxidants. organic-chemistry.org

Another mechanistic approach involves the use of catalysts to activate the reactants. For example, ammonium chloride (NH₄Cl) can activate a benzaldehyde (B42025) through hydrogen bonding. This activation enhances the nucleophilic attack of the amino group of 2-aminothiophenol onto the aldehyde's carbonyl carbon, facilitating the initial condensation step. mdpi.com Similarly, catalysts like samarium triflate in aqueous media can promote the condensation under mild conditions. organic-chemistry.org

The synthesis of pyrimido[2,1-b]benzothiazole derivatives, which are structurally related to the core benzothiazole system, has been studied using nano-magnetic catalysts. The proposed mechanism involves the catalyst activating the reactants to facilitate a multi-component reaction (MCR) under solvent-free conditions, highlighting the role of catalysts in orchestrating complex transformations. researchgate.net

Green Chemistry Principles in Benzothiazole Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the development of numerous green synthetic routes for benzothiazole derivatives. bohrium.comairo.co.in These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous materials compared to traditional synthetic protocols. airo.co.in

A key principle of green chemistry is the use of environmentally benign solvents. Water and ethanol have been successfully employed as green solvents in benzothiazole synthesis, replacing hazardous solvents like dichloromethane (B109758) and acetonitrile. airo.co.inorgchemres.org For instance, an efficient one-pot synthesis of benzothiazole-2-thiols has been developed using water as the solvent, which offers advantages such as being metal-free and producing high yields in short reaction times. rsc.org

The use of efficient and recyclable catalysts is another cornerstone of green benzothiazole synthesis. A variety of catalysts have been explored, including:

Heterogeneous Catalysts : Tin pyrophosphate (SnP₂O₇) has been used as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields and short reaction times. The catalyst can be recovered and reused multiple times without significant loss of activity. nih.gov

Polymer-Supported Catalysts : Polystyrene polymers grafted with iodine acetate (B1210297) have been shown to effectively promote the condensation of 2-aminobenzenethiol and benzaldehyde derivatives. nih.gov

Biocatalysts : Commercial laccases have been employed as catalysts for the condensation reaction, offering a green and efficient method for benzothiazole synthesis. nih.gov

Simple Catalysts : A mixture of H₂O₂/HCl has been used as an effective catalytic system in ethanol at room temperature. nih.gov

Alternative energy sources are also being utilized to drive these reactions more efficiently. Microwave irradiation and ultrasound irradiation are two such methods that can significantly reduce reaction times and improve yields, often under solvent-free conditions. airo.co.innih.gov The reaction of 2-aminothiophenol with 4-methoxybenzaldehyde, for example, has been successfully carried out under solvent-free microwave irradiation to produce the corresponding benzothiazole in good yield. nih.gov

Furthermore, the use of carbon dioxide (CO₂) as a renewable C1 feedstock represents an innovative green approach. Benzothiazoles have been synthesized via the cyclization of 2-aminothiophenols with CO₂ in the presence of a hydrosilane and an organic base catalyst, providing an environmentally benign pathway. mdpi.com

The following table summarizes some of the green chemistry approaches applied to benzothiazole synthesis.

Green Chemistry PrincipleApplication in Benzothiazole SynthesisExample(s)Reference(s)
Green Solvents Replacement of hazardous organic solvents.Use of water or ethanol as the reaction medium. airo.co.in, orgchemres.org, rsc.org
Catalysis Use of efficient, reusable, and non-toxic catalysts.SnP₂O₇, polystyrene-supported iodine acetate, laccases, samarium triflate. nih.gov, organic-chemistry.org
Energy Efficiency Use of alternative energy sources to reduce reaction time and energy consumption.Microwave irradiation, ultrasound irradiation. airo.co.in, nih.gov
Renewable Feedstocks Utilization of renewable raw materials.Use of CO₂ as a C1 source for cyclization. mdpi.com
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.One-pot condensation and cyclization reactions. rsc.org

These advancements highlight a significant shift towards more sustainable and environmentally responsible methods for the synthesis of this compound and its analogues. airo.co.in

Structure Activity Relationship Sar and Scaffold Design Principles

Design Strategies for 1-(6-Methoxybenzo[d]thiazol-2-yl)ethanone Derivatives

The design of derivatives based on the this compound scaffold employs several strategic modifications to enhance biological activity and target specificity. A primary strategy involves the functionalization of the existing benzothiazole (B30560) motif, particularly at the C-2 position. nih.gov The acetyl group at C-2 is a key site for modification, where it can be transformed or replaced to explore interactions with biological targets.

Another common design approach is the modification of the benzene (B151609) ring portion of the scaffold. researchgate.net Substituents can be introduced or altered at various positions to modulate the electronic and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. For instance, in the development of ligands for the histamine (B1213489) H₃ receptor, design strategies included using the benzothiazole ring as the central core, varying the length of a spacer chain connected to the core, and introducing different esters and amides to explore the molecule's interaction in the target's binding site. nih.gov The synthesis of these derivatives often involves multi-step reactions or one-pot processes, starting from accessible precursors like 2-aminothiophenols. nih.govekb.egresearchgate.net

Positional and Substituent Effects on the Benzothiazole Scaffold

The pharmacological activity of benzothiazole derivatives is highly dependent on the nature and position of its substituents. nih.gov Both the methoxy (B1213986) group at the 6-position and the ethanone (B97240) group at the 2-position of the parent compound are critical determinants of its molecular behavior and can be systematically modified to probe and optimize biological activity.

The methoxy group at the 6-position (C-6) of the benzothiazole ring significantly impacts the molecule's properties. In some contexts, the presence of a methoxy group has been linked to beneficial anti-inflammatory and antioxidant properties. jchemrev.com However, the influence of this group is highly context-dependent. For example, one study on anti-tuberculosis agents found that adding a methoxy group at the C-6 position actually reduced the compound's activity. jchemrev.com

In a study of benzoxazole (B165842) derivatives, which are structurally similar to benzothiazoles, compounds with an electron-donating methoxy group on the aromatic ring showed more potent anticancer activity compared to those with electron-withdrawing groups. nih.gov The position of the methoxy group is also crucial; studies on antidiabetic benzothiazole derivatives showed that compounds with a methoxy group at position 5 exhibited the most potent effects. jchemrev.com These findings underscore that modifications to the methoxy group—such as altering its position, converting it to a hydroxyl or ethoxy group, or replacing it with other functional groups—are a key strategy in fine-tuning the biological profile of the scaffold.

The C-2 position of the benzothiazole scaffold is a primary site for chemical modification to alter biological activity. nih.govresearchgate.net The parent compound's acetyl group (ethanone) can be replaced with a wide variety of other chemical moieties, dramatically influencing the molecule's ability to interact with different biological targets.

For example, in a search for multi-target ligands for Alzheimer's disease, the acetyl group was replaced by a methanone (B1245722) linking to a pyrrolidine (B122466) ring. nih.govnih.gov This, combined with a long alkyloxy chain at the C-6 position, resulted in a compound with high affinity for the histamine H₃ receptor and potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govnih.gov This demonstrates how extensive modification of the C-2 substituent can transform the compound's therapeutic application.

Further studies have explored replacing the C-2 position with various five-membered heterocyclic rings, such as pyrrole, furan (B31954), and thiophene, to develop agents with antioxidant and UV-photoprotective properties. nih.gov The nature of the C-2 substituent dictates the compound's potential to form hydrogen bonds, engage in hydrophobic interactions, and fit within the specific geometry of a target's active site, making it a pivotal element in SAR studies.

Parent ScaffoldPosition of ModificationSubstituent ModificationObserved Biological EffectReference
6-Methoxybenzothiazole (B1296504)C-2Replacement of acetyl with pyrrolidinyl-methanone and addition of a C6-O-(CH2)5-pyrrolidine chainCreated a potent multi-target ligand for Alzheimer's disease (inhibits H3R, AChE, BuChE, MAO-B) nih.gov, nih.gov
BenzothiazoleC-2Introduction of a furan ringBest UVB-photoprotective candidate among tested heterocycles nih.gov
BenzothiazoleC-6Addition of a methoxy groupReduced anti-tuberculosis activity jchemrev.com
BenzothiazoleC-5Addition of a methoxy groupPotent anti-diabetic actions jchemrev.com

Conformational Analysis in the Context of SAR

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. For this compound, a key conformational feature is the rotation of the C-2 acetyl group relative to the plane of the benzothiazole ring. rsc.org The orientation of the carbonyl (C=O) function—whether it is positioned closer to the ring's sulfur or nitrogen atom—can significantly affect how the molecule docks into a biological target's binding site.

Pharmacophore Hybridization and Multitargeting Approaches in Scaffold Development

Given the complexity of many diseases, such as cancer and neurodegenerative disorders, a single molecule designed to interact with multiple targets—a multitarget-directed ligand (MTDL)—can offer a therapeutic advantage. nih.govnih.gov Pharmacophore hybridization is a design strategy that combines two or more distinct pharmacophores (the essential molecular features for a specific biological activity) into a single hybrid molecule.

The benzothiazole scaffold is an excellent platform for this approach. nih.gov Researchers have successfully developed MTDLs for Alzheimer's disease by hybridizing the benzothiazole scaffold, which acts as a histamine H₃ receptor antagonist pharmacophore, with an acetylcholinesterase inhibitor pharmacophore. nih.govnih.gov One of the most promising resulting compounds, 3s , integrated a benzothiazole core with specific side chains that allowed it to potently bind to the H₃ receptor while also inhibiting key enzymes implicated in Alzheimer's pathology. nih.govnih.gov Other studies have created hybrids by linking the benzothiazole scaffold with moieties like thiazolidinone to develop anticancer agents. nih.gov This strategy leverages the favorable properties of the benzothiazole core while introducing new functionalities to address multiple pathogenic factors simultaneously.

Hybrid Scaffold Component 1Hybrid Scaffold Component 2Primary TargetsTherapeutic AreaReference
BenzothiazoleAlicyclic amine & alkyloxy spacerHistamine H3 Receptor, AChE, BuChE, MAO-BAlzheimer's Disease nih.gov, nih.gov
BenzothiazoleThiazolidinoneCancer cell lines (e.g., C6)Oncology nih.gov
BenzothiazoleCoumarinHIV-1Antiviral jchemrev.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry techniques used to discover novel compounds with improved properties. nih.govnih.gov

Bioisosteric replacement involves substituting one atom or functional group in a molecule with another that has similar physical or chemical properties (e.g., size, shape, electronic distribution) to retain or enhance biological activity. nih.gov A classic example relevant to this scaffold is the replacement of a benzoxazole ring with a benzothiazole ring. In one study, this bioisosteric swap was used to successfully develop a new series of potent tubulin polymerization inhibitors for cancer treatment. nih.gov The sulfur atom in benzothiazole replacing the oxygen in benzoxazole can alter bond angles, lipophilicity, and metabolic stability, leading to an improved pharmacological profile. Similarly, benzothiazole has been used as a bioisostere for a benzimidazole (B57391) nucleus. nih.gov

Scaffold hopping is a more drastic approach where the central core or framework of a molecule is replaced with a structurally different scaffold, while aiming to maintain a similar 3D arrangement of the key interacting functional groups. nih.govacs.org This strategy is used to escape existing patent space, improve synthetic accessibility, or find compounds with better drug-like properties. nih.gov An example of this is the replacement of a 4,5,6,7-tetrahydrobenzo[d]thiazole core with a benzothiazole-2,6-diamine scaffold. This "hop" resulted in compounds that retained potent DNA gyrase inhibition while showing improved activity against other related enzymes, providing a new basis for developing antibacterial agents. researchgate.net

Advanced Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in exploring the electronic landscape of a molecule. These investigations offer a detailed picture of electron distribution, orbital energies, and reactive sites, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. arxiv.org For heterocyclic compounds like thiazole (B1198619) derivatives, DFT calculations are commonly performed to optimize the molecular geometry and compute various electronic properties. researchgate.netnih.gov Typically, these calculations employ a combination of a functional, such as B3LYP, and a basis set, like 6-311G(d,p) or 6-311+G(2d,p), to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com Such studies provide the foundation for understanding the molecule's stability, vibrational frequencies, and electronic characteristics. The optimized geometric structure in the gas phase is a common starting point for further computational analysis. researchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the frontier orbital theory, which explains chemical reactivity. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. In thiazole derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in related aminothiazole complexes, the charge density of the HOMO is often located on the nitrogen atoms and the phenyl ring components. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different potential values. Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. For heterocyclic systems, MEP maps are instrumental in identifying sites involved in non-covalent interactions, such as hydrogen bonding, which is crucial for biological recognition processes. researchgate.netresearchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. arxiv.org These descriptors can be global, applying to the molecule as a whole, or local, pertaining to specific atomic sites. They are calculated using the energies of the frontier orbitals (HOMO and LUMO).

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. nih.gov

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. arxiv.org

DescriptorFormulaDescription
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Chemical Hardness (η) (ELUMO - EHOMO)Resists change in electron distribution. nih.gov
Global Softness (S) 1 / ηReciprocal of hardness; indicates polarizability.
Electrophilicity (ω) μ² / 2ηMeasures the stabilization in energy when the system acquires additional electronic charge. arxiv.org

This table provides the definitions and formulas for key global reactivity descriptors derived from DFT calculations.

Molecular Modeling and Simulation Methodologies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are indispensable in modern drug discovery and materials science for designing novel compounds with desired properties.

The thiazole scaffold is recognized as a "privileged motif" in medicinal chemistry, forming the core of numerous bioactive compounds. researchgate.net Both ligand-based and structure-based design strategies are employed to discover and optimize new drug candidates based on this framework.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to be active. By identifying common structural features (a pharmacophore) responsible for their activity, new molecules with potentially enhanced properties can be designed. The diverse biological activities of thiazole derivatives make them ideal candidates for ligand-based approaches like chemical scaffold hopping. researchgate.net

Structure-Based Design: When the 3D structure of the target protein or enzyme is available, structure-based design becomes a powerful tool. This method involves docking potential ligands, such as derivatives of 1-(6-methoxybenzo[d]thiazol-2-yl)ethanone, into the active site of the target. The binding affinity and interaction patterns are then computationally evaluated to predict the ligand's efficacy. This process allows for the rational design of more potent and selective inhibitors. For instance, X-ray crystallography has been used to investigate the binding of substituted thiazoles to newly discovered pockets in enzymes like human lipoprotein-associated phospholipase A2. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery. They involve the use of statistical models to correlate the chemical structure of compounds with their biological activity. These models are built on datasets of molecules with known activities and are validated to ensure their predictive power for new, untested compounds.

A comprehensive literature search did not yield any specific QSAR models developed for or including this compound. However, numerous QSAR studies have been conducted on various series of benzothiazole (B30560) derivatives to elucidate the structural requirements for different biological activities, such as anticancer, antimicrobial, and anthelmintic effects. nih.govmdpi.comresearchgate.netallsubjectjournal.com

These studies typically involve the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. These can include electronic, steric, and lipophilic parameters. The goal is to create a mathematical equation that links these descriptors to the biological activity. allsubjectjournal.com For instance, a model might reveal that the presence of a halogen atom or a specific substituent group at a particular position on the benzothiazole ring is crucial for activity. nih.gov

The validation of a QSAR model is a critical step to ensure its robustness and predictive ability. mdpi.com This is often achieved through internal validation techniques like leave-one-out (LOO) cross-validation and external validation using a test set of compounds not used in the model development. mdpi.comresearchgate.net Statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive r² (pred_r²) are used to assess the quality of the model. allsubjectjournal.comresearchgate.net

Table 1: Illustrative Data from a Generic QSAR Study on Benzothiazole Derivatives

Compound IDExperimental Activity (IC50, µM)Predicted Activity (IC50, µM)Key Descriptor 1 (e.g., LogP)Key Descriptor 2 (e.g., Molar Refractivity)
Benzothiazole Derivative 15.25.52.885.3
Benzothiazole Derivative 210.810.13.192.1
Benzothiazole Derivative 32.12.52.579.8
Benzothiazole Derivative 415.314.93.598.6

Note: The data in this table is for illustrative purposes only and does not represent actual findings for this compound.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for understanding how a ligand, such as a benzothiazole derivative, interacts with its biological target, typically a protein or enzyme. These simulations can reveal the stability of the ligand-protein complex, key binding interactions, and the conformational changes that may occur upon binding. nih.govnih.gov

There are no published molecular dynamics simulation studies specifically focused on this compound. Research on other benzothiazole derivatives has utilized MD simulations to assess their potential as enzyme inhibitors. nih.gov For example, simulations can track the root-mean-square deviation (RMSD) of the protein backbone and the ligand to evaluate the stability of the complex over the simulation time. nih.gov A stable RMSD suggests a stable binding mode. nih.gov Furthermore, analysis of hydrogen bonds and other non-covalent interactions can elucidate the key residues in the protein's active site responsible for binding the ligand. nih.gov

Table 2: Representative Data from a Molecular Dynamics Simulation Study

SystemSimulation Time (ns)Average Protein RMSD (Å)Average Ligand RMSD (Å)Number of Hydrogen Bonds
Protein + Benzothiazole Analog A1001.8 ± 0.30.9 ± 0.23-4
Protein + Benzothiazole Analog B1002.5 ± 0.51.5 ± 0.41-2
Apo-Protein (no ligand)1003.1 ± 0.6N/AN/A

Note: This table provides an example of typical data from MD simulations and is not specific to this compound.

Prediction of Synthetic Accessibility and Reaction Energetics

The computational prediction of synthetic accessibility and reaction energetics is a growing field in chemistry. It aims to evaluate how easily a molecule can be synthesized and to understand the thermodynamics and kinetics of the chemical reactions involved. This can be achieved through a combination of retrosynthetic analysis algorithms and quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.comnih.gov

A specific predictive study on the synthetic accessibility or reaction energetics of this compound has not been reported in the literature. However, general synthetic routes for benzothiazoles are well-established, often involving the condensation of 2-aminothiophenols with various reagents. researchgate.netnih.gov

Computational studies on other benzothiazole derivatives have used DFT to calculate properties like HOMO-LUMO energy gaps, which can provide insights into the reactivity of a molecule. mdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com Furthermore, DFT can be used to model reaction pathways and calculate the activation energies of transition states, thereby predicting the feasibility and kinetics of a particular synthetic step. acs.org

Table 3: Hypothetical Reaction Energetics for a Key Synthetic Step

Reaction StepReactant(s)Product(s)ΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
Cyclization2-amino-5-methoxythiophenol + Acetylating agentThis compound-25.4-20.115.2

Note: The data in this table is purely hypothetical and for illustrative purposes to show the type of information that would be generated from a computational study on reaction energetics. It is not based on published data for the synthesis of this compound.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(6-methoxybenzo[d]thiazol-2-yl)ethanone, one would expect to see distinct signals for the acetyl protons, the methoxy (B1213986) protons, and the aromatic protons on the benzothiazole (B30560) ring system.

¹³C NMR: This method detects the carbon atoms in the molecule, providing insight into the carbon skeleton. Each unique carbon atom in this compound would theoretically produce a distinct signal, including the carbonyl carbon, the carbons of the benzothiazole core, the methoxy carbon, and the acetyl methyl carbon.

Despite the theoretical importance of these techniques, specific, publicly available experimental ¹H NMR, ¹³C NMR, or 2D NMR data for this compound could not be located in the searched scientific literature.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrational modes would include a strong C=O stretching frequency for the ketone group, C-O stretching for the methoxy ether group, C=N and C=C stretching vibrations from the benzothiazole ring, and C-H stretching from the aromatic and methyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems. The benzothiazole ring system in this compound is expected to absorb UV radiation, leading to π-π* and n-π* electronic transitions. The position and intensity of the absorption maxima (λmax) can provide insights into the extent of conjugation within the molecule.

Specific experimental UV-Vis absorption data for this compound was not found in the available literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₉NO₂S), HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass.

While HRMS is a standard characterization method for novel compounds, specific high-resolution mass spectral data for this compound is not provided in the searched literature.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating components of a mixture and are widely used in synthetic chemistry for reaction monitoring and purification of products.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product. The retention factor (Rf) value of the product spot, this compound, would be compared to that of the starting materials to determine the reaction's completion. TLC is a common practice in the synthesis of benzothiazole derivatives jyoungpharm.orgnih.gov.

While TLC is a standard procedure, specific Rf values or solvent systems used for monitoring the synthesis of this compound are not detailed in the available research.

Liquid Chromatography (HPLC/UPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are pivotal techniques for assessing the purity of synthesized chemical compounds and for separating them from reaction mixtures or impurities. For benzothiazole derivatives, these methods are routinely used to achieve high levels of purity, often exceeding 99%.

However, specific studies detailing the HPLC or UPLC analysis of this compound are not available in the public domain. Consequently, established analytical methods, including parameters like the specific column, mobile phase composition, flow rate, and detection wavelength, have not been documented for this compound. Without experimental data, a data table illustrating retention time and purity assessment cannot be constructed.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute structure, conformation, and intermolecular interactions. This technique is often applied to novel benzothiazole compounds to confirm their synthesis and explore their structural features.

As with chromatographic data, there are no published X-ray crystallographic studies for this compound. The successful growth of a suitable single crystal and its subsequent analysis by X-ray diffraction would be required to yield critical structural information. Such an analysis would produce precise data on bond lengths, bond angles, and crystal packing. In the absence of such a study, a table of crystallographic data cannot be provided.

Broader Research Implications and Future Directions

Role as a Synthetic Synthon in Organic Synthesis

The compound 1-(6-methoxybenzo[d]thiazol-2-yl)ethanone serves as a crucial synthetic synthon, primarily valued for its reactive acetyl group. This functionality makes it an ideal ketone precursor for the Claisen-Schmidt condensation reaction, a fundamental method for synthesizing chalcones. nih.govnih.gov In this reaction, the ethanone (B97240) is condensed with various aromatic or heteroaromatic aldehydes in the presence of a base to form α,β-unsaturated ketones, known as chalcones. These chalcone (B49325) derivatives are themselves valuable intermediates for synthesizing a wide array of five- and six-membered heterocyclic compounds with significant pharmacological interest. nih.gov

The synthetic utility is demonstrated in the preparation of thiazolyl-chalcones, where the 1-(thiazol-5-yl)ethanone core reacts with aldehydes to yield compounds with potential anticancer activities. nih.govnih.gov This highlights the role of the acetylbenzothiazole moiety as a cornerstone for building molecular complexity and generating libraries of compounds for biological screening. The versatility of the parent 2-aminobenzothiazole (B30445) scaffold in forming Schiff bases, thiazolidinones, and other heterocycles further underscores the potential of its ethanone derivative as a key building block in synthetic schemes. sigmaaldrich.comiosrjournals.org

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

Ketone Precursor Aldehyde Product Application Focus
1-(4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethan-1-one Substituted Aromatic Aldehydes Thiazole-based chalcones Anticancer (Tubulin Inhibitors) nih.gov
1-(4-methyl-2-(arylamino)thiazol-5-yl)ethanone Substituted Arylaldehydes (E)-1-(4-methyl-2-arylaminothiazol-5-yl)-3-arylprop-2-en-1-ones Anticancer nih.gov

Advancement of Benzothiazole (B30560) Chemistry through Targeted Modifications

The 6-methoxybenzothiazole (B1296504) core is a "privileged scaffold" in medicinal chemistry, and targeted modifications of this compound contribute significantly to the advancement of benzothiazole chemistry. iosrjournals.org The acetyl group at the 2-position is a primary site for derivatization, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which leads to novel molecular architectures.

Key transformations that advance benzothiazole chemistry include:

Acylation and Subsequent Reactions: The closely related 2-amino-6-methoxybenzothiazole (B104352) can be readily acylated. nih.gov The resulting amide can undergo further reactions, or the amino group can be transformed into a hydrazino group, which is a precursor for synthesizing pyrazole-containing benzothiazoles. iosrjournals.orgekb.eg

Sandmeyer Reaction: The amino precursor of the ethanone, 2-amino-6-methoxybenzothiazole, can undergo diazotization followed by a Sandmeyer reaction to introduce a variety of substituents, such as halogens (e.g., 2-bromo-6-methoxybenzothiazole), at the 2-position. sigmaaldrich.com This opens up pathways for subsequent cross-coupling reactions.

Cyclization to Fused Systems: The benzothiazole nucleus can be annulated to form more complex, fused heterocyclic systems. For instance, derivatives of 2-aminobenzothiazole are used to construct imidazo[2,1-b]benzothiazoles and thiazolo[5,4-f]quinazolin-9-ones, which are classes of compounds with demonstrated biological activities. nih.govnih.gov

These targeted modifications allow for the fine-tuning of the electronic and steric properties of the benzothiazole system, which is crucial for developing molecules with specific functions, from therapeutic agents to functional materials. nih.gov

Contribution to Heterocyclic Chemistry Methodologies

The development of new synthetic methodologies, particularly those that are efficient and environmentally friendly, is a cornerstone of modern organic chemistry. Benzothiazole derivatives, including this compound, play a role in advancing these methodologies, especially in the realm of multicomponent reactions (MCRs). nih.gov MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high atom economy and operational simplicity. nih.govuniba.it

The related 2-aminobenzothiazole scaffold is a frequent participant in MCRs for the synthesis of diverse heterocyclic libraries. nih.gov For example, a three-component reaction of 2-aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound can yield complex dihydropyridine (B1217469) derivatives. nih.gov While not always the direct starting material, the acetyl group of this compound provides a handle for Knoevenagel-type condensations, which are often key steps in MCR cascades. nih.govuniba.it The synthesis of thiazole (B1198619) derivatives through convergent multicomponent assembly represents a modern approach to building molecular diversity efficiently. researchgate.net

Potential Applications in Advanced Materials Science

The inherent photophysical properties of the benzothiazole ring system make its derivatives, including those accessible from this compound, attractive candidates for applications in advanced materials science. mdpi.com Benzothiazoles are known chromophores, and their derivatives often exhibit strong fluorescence. mdpi.comresearchgate.net

Research has shown that:

Fluorescent Probes: Derivatives of 2-(2′-aminophenyl)benzothiazole are used as fluorescent cores for sensors and in bioimaging. mdpi.com Specifically, a probe based on the 6-methoxybenzothiazole structure was developed to detect amyloid aggregates and reactive oxygen species, demonstrating its utility in studying disease states. cam.ac.uk

Luminogens: Methoxyquinolone-benzothiazole hybrids have been synthesized and shown to act as aggregation-induced emission (AIE) luminogens, where they become highly fluorescent in an aggregated state. mdpi.com This property is highly sought after for applications in organic light-emitting diodes (OLEDs) and biological imaging.

Fluorescent Dyes: The Suzuki cross-coupling reaction has been used to synthesize a range of 2-phenylbenzothiazole (B1203474) derivatives that display strong fluorescence, suggesting their potential as components in light-emitting devices. researchgate.net

These findings indicate that the this compound scaffold is a promising starting point for creating novel dyes, sensors, and components for optoelectronic devices.

Analytical Reagent Development based on Benzothiazole Structures

Building on their fluorescent properties, benzothiazole derivatives are being actively developed as specialized analytical reagents. The ability to design molecules that exhibit a change in fluorescence upon binding to a specific analyte makes them powerful tools for chemical sensing.

Examples of such applications include:

Chemosensors: Methoxyquinolone-benzothiazole hybrids linked by a vinyl group have been engineered as efficient fluorescent chemosensors for the detection of cyanide ions in solution. mdpi.com

Bifunctional Probes: A sophisticated analytical reagent based on a methoxy-benzothiazole core was designed to function as a bifunctional fluorescent probe. cam.ac.uk This molecule can simultaneously detect the presence of both α-synuclein aggregates and hydrogen peroxide, providing a tool for investigating the interplay between protein aggregation and oxidative stress in neurodegenerative diseases. cam.ac.uk

The development of these reagents relies on the tunability of the benzothiazole core, where modifications derived from synthons like this compound can be used to control analyte selectivity, sensitivity, and photophysical response.

Future Research Avenues and Untapped Potential of this compound

The full potential of this compound remains largely untapped, with several promising avenues for future research.

Medicinal Chemistry: As a privileged structure, the compound is an ideal starting point for creating new libraries of bioactive compounds. iosrjournals.org While its derivatives have been explored for anticancer and antimicrobial activities, other therapeutic areas, such as urease inhibition, neuroprotection, and anti-inflammatory action, are worthy of investigation. iosrjournals.orgnih.gov The application of modern synthetic methods like MCRs could rapidly generate novel and diverse chemical entities for high-throughput screening. nih.gov

Materials Science: Further exploration of its derivatives as functional materials is warranted. This includes designing new AIEgens, developing novel solid-state lighting materials, and investigating their potential in organic electronics, such as organic field-effect transistors (OFETs), an area where other sulfur-nitrogen heterocycles have shown promise. mdpi.com

Catalysis: The use of 2-(2′-aminophenyl)benzothiazole derivatives in photocatalysis is an emerging field. mdpi.com Future work could focus on designing catalysts based on the this compound scaffold for various organic transformations.

Analytical Chemistry: There is significant potential in designing more sophisticated and selective chemosensors for a wider range of environmentally and biologically important analytes. This could include metal ions, anions, and specific biomolecules, leveraging the versatile coordination and fluorescent properties of the benzothiazole core. mdpi.com

Q & A

Q. Table 1. Comparative Cytotoxicity of Selected Derivatives

CompoundIC50_{50} (µM, MCF-7)Key Structural FeatureReference
5i8.2Piperazine-triazole hybrid
3812.5Chlorophenyl substitution
6a15.6Benzothiazole-piperazine

Q. Table 2. Reaction Optimization Using Eaton’s Reagent

Benzaldehyde DerivativeYield (%)Reaction Time (h)Electron Effect
4-Methoxy962Donating
4-Nitro786Withdrawing
4-Chloro854Withdrawing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.